2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxybenzyl)acetamide
Description
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxybenzyl)acetamide is a synthetic small molecule featuring a piperidine core substituted with a 4-chlorophenylsulfonyl group at the 1-position and an acetamide-linked 4-methoxybenzyl group at the 2-position.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-28-19-9-5-16(6-10-19)15-23-21(25)14-18-4-2-3-13-24(18)29(26,27)20-11-7-17(22)8-12-20/h5-12,18H,2-4,13-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGYPJJBTSDZPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic molecule notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its complex structure which includes:
- A piperidine ring
- A sulfonyl group
- An acetamide moiety
The molecular formula is with a molecular weight of approximately 421.0 g/mol. The presence of the chlorophenyl and methoxybenzyl groups significantly contributes to its biological properties.
Antibacterial Activity
Research indicates that compounds similar to this structure exhibit significant antibacterial effects. For example, derivatives with the piperidine nucleus have demonstrated moderate to strong activity against various bacterial strains, including:
- Salmonella typhi
- Bacillus subtilis
A study found that several synthesized compounds showed strong inhibitory activity against urease, which is crucial for bacterial metabolism .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. The sulfonamide functionality is particularly noted for its pharmacological behavior related to cancer chemotherapy. Compounds with similar structures have been linked to:
- Inhibition of tumor growth
- Induction of apoptosis in cancer cells
A specific study highlighted that piperidine derivatives can act as effective anticancer agents through multiple mechanisms, including enzyme inhibition and modulation of signaling pathways .
Enzyme Inhibition
The compound has shown effectiveness as an inhibitor of key enzymes:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to increased acetylcholine levels.
- Urease : Its inhibition can disrupt bacterial metabolism, making it a target for antibacterial strategies.
The binding interactions with bovine serum albumin (BSA) indicate its pharmacological potential in drug formulation .
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor proteins' signaling pathways, leading to various biological effects.
Data Table: Summary of Biological Activities
Case Studies
- Antibacterial Screening : A study evaluated various piperidine derivatives against different bacterial strains, revealing that compounds with the sulfonamide group exhibited significant antibacterial properties. The most effective compounds were noted for their ability to inhibit urease.
- Anticancer Mechanisms : Research on piperidine derivatives indicated that they could induce cell cycle arrest and apoptosis in cancer cell lines, demonstrating their potential as anticancer agents.
Comparison with Similar Compounds
AC-90179 (5-HT2A Inverse Agonist)
- Target Compound vs. AC-90179 : Both contain methoxybenzyl/aryl and piperidine groups. AC-90179’s selectivity for 5-HT2A/2C receptors (Ki < 10 nM) suggests the target compound may share CNS activity, though its sulfonyl group could alter binding kinetics .
- Key Difference : AC-90179 lacks a chlorophenyl group, which in the target compound may confer higher electrophilic reactivity or receptor affinity .
Antimicrobial Sulfanyl Acetamides
- and : Compounds like 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide exhibit antimicrobial properties. The target compound’s sulfonyl group (vs.
Structure-Activity Relationship (SAR) Insights
- 4-Substituted Aryl Groups : The 4-chlorophenyl group in the target compound may enhance binding to hydrophobic pockets in receptors compared to 4-fluorophenyl () or 4-methoxyphenyl () variants.
- Sulfonyl vs. Sulfanyl : Sulfonyl groups improve stability and may favor electrostatic interactions (e.g., with lysine residues), whereas sulfanyl groups are more prone to oxidation but offer nucleophilic reactivity .
- Piperidine vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
